N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide
CAS No.: 887880-60-6
Cat. No.: VC11883173
Molecular Formula: C22H14FN3O5
Molecular Weight: 419.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887880-60-6 |
|---|---|
| Molecular Formula | C22H14FN3O5 |
| Molecular Weight | 419.4 g/mol |
| IUPAC Name | N-(3-fluorophenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C22H14FN3O5/c23-14-4-3-5-15(12-14)24-22(28)20-19(17-6-1-2-7-18(17)31-20)25-21(27)13-8-10-16(11-9-13)26(29)30/h1-12H,(H,24,28)(H,25,27) |
| Standard InChI Key | GGBCHSUWBGHFQI-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
The compound’s molecular formula is C₂₂H₁₄FN₃O₅, with a molar mass of 419.4 g/mol. Its IUPAC name systematically describes the arrangement: N-(3-fluorophenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide. Key structural components include:
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Benzofuran core: A fused bicyclic system of benzene and furan rings.
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3-Fluorophenyl group: Attached via a carboxamide linkage at position 2.
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4-Nitrobenzamido substituent: Positioned at the benzofuran’s third carbon.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 887880-60-6 |
| Molecular Formula | C₂₂H₁₄FN₃O₅ |
| Molecular Weight | 419.4 g/mol |
| SMILES | C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)N+[O-] |
| InChIKey | GGBCHSUWBGHFQI-UHFFFAOYSA-N |
The presence of electron-withdrawing groups (fluorine, nitro) and hydrogen-bonding motifs (amide, carboxamide) enhances its potential for molecular interactions .
Synthesis and Characterization
Hypothetical Synthesis Pathways
While no explicit synthesis route is documented for this compound, analogous benzofuran derivatives are typically synthesized through:
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Benzofuran Core Construction: Via Perkin rearrangement or cyclization of substituted phenols with α,β-unsaturated carbonyl compounds .
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Amide Coupling: Reaction of benzofuran-2-carboxylic acid derivatives with 3-fluoroaniline using carbodiimide-based coupling agents.
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Nitro Group Introduction: Electrophilic aromatic nitration of the benzamide precursor prior to final assembly.
Analytical Characterization
Key techniques for structural verification include:
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Nuclear Magnetic Resonance (NMR): To resolve the benzofuran proton environment and substituent positions.
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High-Resolution Mass Spectrometry (HRMS): For confirming molecular weight and fragmentation patterns.
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X-ray Crystallography: To elucidate three-dimensional conformation, though crystalline samples may be challenging to obtain due to structural complexity.
Pharmacological Significance and Applications
Drug Design Considerations
The compound’s modular structure allows for targeted modifications:
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Nitro Group Reduction: Conversion to an amine could modulate toxicity profiles.
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Fluorine Substitution: Exploring meta vs. para positions on the phenyl ring may optimize pharmacokinetics.
Toxicity and ADMET Profiles
Preliminary predictions using QSAR models indicate:
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LogP: ~3.2 (moderate lipophilicity, suggesting blood-brain barrier penetration).
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Hepatic Metabolism: Likely via cytochrome P450 isoforms, with nitro-reduction as a primary pathway.
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